5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential use in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 2,4-dimethylbenzenesulfonamide. The bromination reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting brominated product is then subjected to a coupling reaction with 2-(propan-2-yl)phenylamine. This coupling reaction is often facilitated by a catalyst, such as palladium, and requires specific reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Catalysts such as palladium or nickel are used in the presence of ligands and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides, oxidized derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfonamide group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide: Similar structure with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-bromo-2,4-dimethyl-N-phenylbenzene-1-sulfonamide: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom and the isopropyl group in 5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide imparts unique chemical and biological properties to the compound. These structural features enhance its reactivity in substitution and coupling reactions and contribute to its potential as a versatile building block in organic synthesis and drug development.
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-11(2)14-7-5-6-8-16(14)19-22(20,21)17-10-15(18)12(3)9-13(17)4/h5-11,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAAZPINKTTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(C)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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